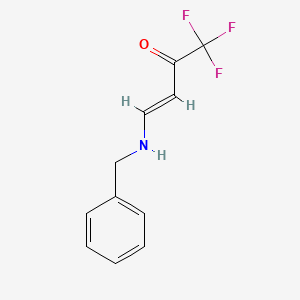

(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one” is an organic compound containing a benzylamino group and a trifluorobut-3-en-2-one group . The benzylamino group consists of a benzyl group (a benzene ring attached to a methylene group) attached to an amine functional group . The trifluorobut-3-en-2-one group is a four-carbon chain with a ketone functional group, a carbon-carbon double bond, and three fluorine atoms attached to one of the carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzylamino group attached to the 4-position of the trifluorobut-3-en-2-one group . The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amine group, the carbon-carbon double bond, and the ketone group . These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of 2-(Trifluoromethyl)quinolines : The compound 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one, derived from N-ethylidene-tert-butylamine, can be transformed into 4-anilino-1,1,1-trifluorobut-3-en-2-ones, which upon heating with phosphoryl trichloride, undergo cyclization to form 2-(trifluoromethyl)quinolines (Keller & Schlosser, 1996).

- Synthesis of Trifluoromethylpyrroles : Utilizing 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones as intermediates, pyrroles and bicyclic heteroaromatics with trifluoromethyl substitution are synthesized, providing a pathway for creating compounds with potential biological activity (Andrew & Mellor, 2000).

Materials Science

- First Hyperpolarizability of Nonconjugated Molecules : 2,4,6-Tris(benzylamino)-1,3,5-triazine derivatives, closely related to the target compound, demonstrate significant computational and nonlinear optical properties, suggesting applications in materials science (Srinivas et al., 2005).

Biochemical Applications

- Novel Amino Acid Synthesis for Peptidomimetics : Derivatives of benzylamino acids, like 4-Amino-3-(aminomethyl)benzoic acid, are synthesized for use as building blocks in peptidomimetics and combinatorial chemistry, highlighting the potential biochemical applications of similar structures (Pascal et al., 2000).

- Neuronal Labeling in Zebrafish : A compound named NeuO, containing a benzylamino group, has been used for non-toxic in vivo neuronal labeling in zebrafish, suggesting the use of similar compounds in neuroscience research (Teoh et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications . These could include uses in pharmaceuticals, materials science, or as a building block for the synthesis of more complex molecules .

Propriétés

IUPAC Name |

(E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)6-7-15-8-9-4-2-1-3-5-9/h1-7,15H,8H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVATZGWONTYIIZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)

![4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2882099.png)

![(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2882102.png)

![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)